1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)-
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Overview
Description
1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- is a complex organic compound with a unique structure that combines a pyrrole ring with an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the reaction of a pyrrole derivative with an indene derivative under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted pyrrole or indene derivatives .
Scientific Research Applications
1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dicarboxylic acid: A related compound with two carboxylic acid groups on the pyrrole ring.
1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: A derivative with a phenyl group attached to the pyrrole ring.
Uniqueness
1H-Pyrrole-2-carboxylic acid, 5-(2,3-dihydro-1Hinden-5-yl)- is unique due to the presence of both a pyrrole and an indene moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13NO2 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-7-6-12(15-13)11-5-4-9-2-1-3-10(9)8-11/h4-8,15H,1-3H2,(H,16,17) |
InChI Key |
NDKGCKYNXIYKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=CC=C(N3)C(=O)O |
Origin of Product |
United States |
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